4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with ethylsulfonyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethylsulfonyl Group: This is done by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl and methoxy groups can influence the compound’s binding affinity and selectivity, while the benzamide core provides a scaffold for interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfonyl)-N-(4-methoxyphenyl)benzamide
- 4-(methylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- 4-(ethylsulfonyl)-N-(4-chlorophenyl)benzamide
Uniqueness
4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to the specific combination of functional groups and the benzothiazole core. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-26(22,23)13-8-6-12(7-9-13)17(21)20-18-19-15-14(24-3)10-5-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIALALVRPZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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